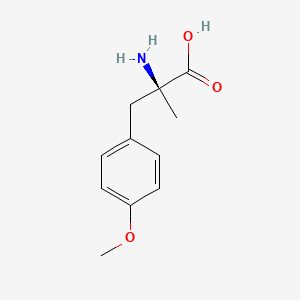

O,alpha-dimethyl-L-tyrosine

Description

Historical Context of L-Tyrosine Modification Research

L-tyrosine, a non-essential amino acid, has long been a subject of intense scientific scrutiny due to its critical role as a precursor to a host of vital biomolecules, including neurotransmitters like dopamine (B1211576) and norepinephrine, as well as thyroid hormones. The inherent reactivity of its phenolic hydroxyl group and its central role in metabolic pathways have made it a prime target for chemical modification. Early research into L-tyrosine modifications was often driven by the desire to understand and influence these biological pathways. The synthesis of various derivatives allowed researchers to probe the specificity of enzymes involved in tyrosine metabolism and to develop compounds that could act as inhibitors or alternative substrates. This foundational work laid the groundwork for the more targeted and sophisticated modifications seen today.

Significance of Methylated Tyrosine Analogues in Chemical Biology and Medicinal Chemistry

The introduction of methyl groups to the L-tyrosine scaffold, creating methylated tyrosine analogues, has emerged as a particularly significant strategy in chemical biology and medicinal chemistry. Methylation can profoundly alter the physicochemical properties of the parent molecule, including its size, shape, lipophilicity, and electronic distribution. These changes, in turn, can have a dramatic impact on biological activity.

In the realm of medicinal chemistry, methylation is a well-established tool for optimizing drug candidates. It can enhance metabolic stability by blocking sites of enzymatic degradation, improve binding affinity to target receptors by filling hydrophobic pockets, and modulate pharmacological activity. For instance, the unnatural amino acid 2′,6′-dimethyl-L-tyrosine has been extensively used in the development of synthetic opioid ligands, often leading to superior potency. acs.org

In chemical biology, methylated tyrosine analogues serve as valuable probes for studying biological systems. They can be incorporated into peptides and proteins to investigate the structural and functional roles of specific tyrosine residues. The strategic placement of methyl groups can help to dissect protein-protein interactions, enzyme mechanisms, and signaling pathways.

Scope and Objectives of Academic Investigations into O,alpha-dimethyl-L-tyrosine

Academic investigations into this compound, and the closely related 3-Methoxy-O,alpha-dimethyl-L-tyrosine, are multifaceted. A primary objective is to understand how the specific combination of O-methylation (methylation of the phenolic hydroxyl group) and alpha-methylation (methylation at the alpha-carbon of the amino acid backbone) influences its biological profile.

Research into this compound and its analogues often centers on their potential pharmacological effects. ontosight.ai This includes exploring their capacity to modulate neurotransmitter systems and inhibit enzymes. ontosight.ai The structural modifications inherent in this compound make it a candidate for interacting with enzymes involved in amino acid metabolism, potentially acting as a substrate or an inhibitor.

The synthesis of this compound and its derivatives is another key area of academic focus. Developing efficient synthetic routes is crucial for making these compounds readily available for biological studies. The synthesis of 3-Methoxy-O,alpha-dimethyl-L-tyrosine, for example, typically involves the methylation of L-tyrosine at the alpha carbon and the introduction of a methoxy (B1213986) group at the third carbon of the phenyl ring.

Furthermore, this compound serves as a valuable tool in broader chemical and biological research. It is used as a precursor for the synthesis of more complex molecules and is studied for its role in metabolic pathways and enzyme interactions.

Chemical and Physical Properties

The specific structural modifications of this compound define its chemical identity and influence its behavior in biological systems.

| Property | Data |

| Molecular Formula | C11H15NO3 |

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | (2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid |

| Synonyms | This compound |

Data sourced from PubChemLite. uni.lu

The closely related compound, 3-Methoxy-O,alpha-dimethyl-L-tyrosine, exhibits similar but distinct properties due to the additional methoxy group.

| Property | Data |

| Molecular Formula | C12H17NO4 |

| Molecular Weight | 239.27 g/mol |

| CAS Number | 39948-18-0 |

Data sourced from Guidechem. guidechem.com

Research Applications

The unique structure of this compound and its analogues has led to their use in various scientific research applications.

| Field | Application |

| Chemistry | Used as a precursor in the synthesis of other complex molecules. |

| Biology | Studied for its role in metabolic pathways and enzyme interactions. |

| Medicine | Investigated for potential therapeutic effects, particularly in neurological disorders. |

This table is a summary of potential applications and does not imply established therapeutic use.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(12,10(13)14)7-8-3-5-9(15-2)6-4-8/h3-6H,7,12H2,1-2H3,(H,13,14)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEIHXWCWAMTTH-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)OC)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65555-88-6 | |

| Record name | O,alpha-dimethyl-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065555886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O,.ALPHA.-DIMETHYL-L-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N51CEY7JMT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of O,alpha Dimethyl L Tyrosine

Established Synthetic Routes for O,alpha-dimethyl-L-tyrosine and its Analogues

The established routes for synthesizing this compound and related compounds are built upon fundamental reactions tailored for amino acid chemistry, particularly focusing on the selective modification of the tyrosine side chain and its alpha-carbon.

L-tyrosine possesses several reactive sites, making its selective modification a key challenge in synthetic chemistry. The primary sites for alkylation and arylation are the phenolic hydroxyl group and the aromatic ring itself.

O-Alkylation and O-Arylation : The phenolic hydroxyl group is the most nucleophilic site on the tyrosine side chain. Under basic conditions, this hydroxyl group can be deprotonated to form a phenoxide ion, which is a potent nucleophile. This phenoxide can then react with electrophiles like alkyl halides or aryl halides to form O-alkylated or O-arylated tyrosine derivatives, respectively google.comnih.gov. Palladium-catalyzed reactions, such as the allylic alkylation using π-allylpalladium complexes, have also been developed for selective O-alkylation of tyrosine residues in proteins and peptides nih.govsemanticscholar.org.

C-Alkylation and C-Arylation : Direct modification of the aromatic ring (C-alkylation or C-arylation) is more complex due to the lower reactivity of the C-H bonds compared to the O-H bond. However, methods such as Friedel-Crafts reactions can be employed, although they may lack regioselectivity and require harsh conditions. More modern approaches utilize transition metal catalysis, such as palladium-catalyzed C-H activation, to achieve site-selective functionalization at the ortho-position relative to the hydroxyl group nih.gov. These methods allow for the introduction of various alkyl and aryl groups onto the phenyl ring.

Introducing a methyl group at the alpha-carbon of L-tyrosine creates a chiral quaternary center. This transformation is significant as the resulting compound, α-methyl-p-tyrosine, is a known inhibitor of the enzyme tyrosine hydroxylase wikipedia.orgnih.govmedchemexpress.comebi.ac.uk. The synthesis of α-methylated amino acids typically involves several key strategies:

Alkylation of Enolates : A common approach involves the conversion of a protected tyrosine derivative into an enolate or enolate equivalent, followed by reaction with a methylating agent like methyl iodide. This requires careful selection of protecting groups for the amine and carboxylic acid functionalities to prevent side reactions and a strong base to generate the enolate.

Asymmetric Synthesis : To maintain the desired L-configuration, asymmetric synthesis methods are often employed. This can involve the use of chiral auxiliaries attached to the amino acid, which direct the incoming methyl group to a specific face of the molecule, thereby controlling the stereochemistry.

Strecker Synthesis : An alternative route is a variation of the Strecker synthesis, starting from a ketone precursor (p-hydroxyphenylacetone). Reaction with ammonia (B1221849) and cyanide, followed by hydrolysis, can yield racemic α-methyl-p-tyrosine, which would then require resolution to isolate the desired L-isomer.

The conversion of the phenolic hydroxyl group of tyrosine to a methoxy (B1213986) group is an O-methylation reaction. This modification alters the polarity and hydrogen-bonding capability of the side chain. The most direct method is a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form the corresponding phenoxide, which then acts as a nucleophile to attack a methylating agent google.com.

A common procedure involves dissolving L-tyrosine in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) and adding a strong base, such as sodium hydroxide, to generate the phenoxide ion. Subsequently, a methylating agent, typically methyl iodide or dimethyl sulfate, is added to the reaction mixture to form the methyl ether google.com. The presence of the amino and carboxylic acid groups requires that the reaction conditions be carefully controlled to avoid undesired side reactions, such as N-methylation or esterification.

The synthesis of this compound would logically proceed through a multi-step sequence involving the key transformations of O-methylation and α-methylation. While a direct one-pot synthesis is challenging, a plausible route involves protecting the amino and carboxyl groups of L-tyrosine, followed by sequential methylation reactions.

An example of O-alkylation conditions for tyrosine can be adapted for O-methylation. The reaction typically employs a strong base and an alkyl halide in a polar aprotic solvent.

Table 1: Representative Conditions for O-Alkylation of L-Tyrosine

| Parameter | Condition | Source |

|---|---|---|

| Substrate | L-Tyrosine | google.com |

| Reagent | Alkyl Halide (e.g., n-butylbromide) | google.com |

| Base | Sodium Hydroxide (NaOH) | google.com |

| Solvent | Dimethyl sulfoxide (DMSO) | google.com |

| Temperature | 70-75 °C | google.com |

| Reaction Time | 3 hours | google.com |

This table is interactive. Data is based on a reported synthesis for O-butyltyrosine and can be adapted for O-methylation using a methylating agent.

For the α-methylation step, conditions would typically involve a protected tyrosine derivative, a strong non-nucleophilic base like lithium diisopropylamide (LDA) to form the enolate, and methyl iodide as the electrophile, all conducted at low temperatures to ensure selectivity.

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic chemistry seeks to improve reaction efficiency, reduce waste, and access novel molecular structures. Advanced techniques, such as microwave-assisted synthesis, have been applied to the production of amino acid derivatives.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods nih.govtandfonline.com. This technology has been effectively applied to the synthesis of tyrosine derivatives researchgate.netnih.gov.

A key application is in transition metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. For instance, a microwave-assisted Negishi coupling has been successfully used as the pivotal C-C bond-forming step in a short, three-step synthesis of Boc-protected 2′,6′-dimethyl-l-tyrosine and other unnatural tyrosine derivatives researchgate.net. This approach highlights the power of microwave heating to facilitate challenging coupling reactions that might otherwise require long reaction times or proceed in low yields. The efficiency of microwave-assisted synthesis makes it a valuable tool for rapidly generating libraries of complex amino acid derivatives for further study.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Source |

|---|---|---|---|

| Heating Method | Conduction/Convection | Direct dielectric heating | nih.gov |

| Reaction Time | Hours to Days | Minutes to Hours | nih.govtandfonline.com |

| Temperature Control | Slower, less precise | Rapid, precise | nih.gov |

| Yield | Variable | Often higher | nih.gov |

| Application Example | Synthesis of 1,2,4-triazole (B32235) | Synthesis of 1,2,4-triazole | nih.gov |

This table is interactive and provides a general comparison of the two heating methodologies.

Palladium-Catalyzed C-H Functionalization for Ortho-Dimethylation

The synthesis of this compound and its analogs, particularly those involving methylation at the ortho positions of the phenyl ring (C-2 and C-6), can be achieved through advanced palladium-catalyzed C-H functionalization strategies. This approach allows for the direct conversion of C-H bonds into C-C bonds, offering a highly efficient and atom-economical route to substituted aromatic amino acids. unife.itrsc.org

Directed C-H activation is a reliable method for achieving site-selectivity. u-tokyo.ac.jp In the context of tyrosine derivatives, a directing group, often installed on the amino or carboxyl functionality, positions the palladium catalyst in proximity to the targeted ortho C-H bonds. This chelation-assisted mechanism facilitates the cleavage of the C-H bond and subsequent functionalization. u-tokyo.ac.jpnih.gov The general catalytic cycle is often proposed to involve a Pd(II)/Pd(IV) manifold, particularly when using strong oxidants. u-tokyo.ac.jp

The process typically involves the formation of a palladacycle intermediate, where the palladium atom is bonded to both the directing group and the aromatic carbon. u-tokyo.ac.jp This intermediate then reacts with a methylating agent. The reaction mechanism can proceed through an electrophilic pathway, where the C-H bond breaking is the rate-limiting step. u-tokyo.ac.jp Recent research has explored the use of various directing groups and palladium catalysts to achieve the synthesis of 2,6-dimethyl tyrosine-like analogs. unife.it For instance, Pd-catalyzed C(sp2)-H activation has been successfully applied to functionalize the phenyl ring of tyrosine residues. unife.it

Table 1: Key Aspects of Pd-Catalyzed Ortho-C-H Functionalization

| Feature | Description | Source |

|---|---|---|

| Catalyst | Typically a Pd(II) salt, such as Pd(OAc)₂. | nih.govnih.gov |

| Directing Group | A coordinating group attached to the amino acid backbone to ensure ortho-selectivity. | rsc.orgu-tokyo.ac.jp |

| Mechanism | Involves formation of a palladacycle intermediate via chelation-assisted C-H activation. | u-tokyo.ac.jp |

| Methylating Agent | Various sources of methyl groups can be employed, such as methylboronic acids or methylboroxines. | nih.gov |

| Application | Synthesis of non-natural amino acids like 2,6-dimethyl tyrosine. | unife.it |

Enantioselective Synthesis and Chiral Precursor Utilization (e.g., Ni(II) Complexes)

The enantioselective synthesis of this compound relies on maintaining the inherent chirality of the starting L-tyrosine precursor. The use of transition metal complexes, particularly Ni(II) complexes, plays a significant role in this context. Chiral ligands derived from L-amino acids can coordinate with Ni(II) ions to form well-defined chiral complexes that can serve as templates or catalysts in asymmetric synthesis.

Research has demonstrated the synthesis and characterization of Ni(II) complexes with L-tyrosine and its derivatives. nih.govresearchgate.netnih.gov In these complexes, the L-tyrosine molecule typically acts as a chelating ligand, coordinating to the Ni(II) center through the nitrogen atom of the amino group and an oxygen atom from the carboxylate group. researchgate.netnih.gov This coordination results in a stable, slightly distorted octahedral geometry around the Ni(II) ion. researchgate.netnih.gov

The formation of such complexes can protect the stereocenter during subsequent chemical modifications on other parts of the molecule. For example, a self-assembled trinuclear Ni(II) complex involving the carboxylate anion of an L-tyrosine derivative has been reported, highlighting the diverse coordination chemistry of these systems. nih.gov The stability and defined stereochemistry of these Ni(II) complexes make them valuable precursors for synthesizing enantiomerically pure derivatives like this compound.

Table 2: Characteristics of Ni(II)-L-Tyrosine Complexes

| Property | Description | Source |

|---|---|---|

| Coordination | Ni(II) ion is typically hexacoordinated. | nih.gov |

| Ligands | L-tyrosine acts as a bidentate ligand (N from amino, O from carboxylate). Other ligands like imidazole (B134444) or water can complete the coordination sphere. | nih.govresearchgate.netnih.gov |

| Geometry | Commonly results in a distorted octahedral [NiN₂N'₂O₂] geometry. | researchgate.net |

| Application | Serves as a chiral template or precursor, preserving the L-configuration during synthesis. | nih.gov |

Chemical Reactivity Profile and Derivatization Analysis

The chemical reactivity of this compound is governed by its principal functional groups: the phenolic hydroxyl group (which is methylated to a methoxy group), the alpha-amino group, and the carboxyl group. researchgate.net

Oxidation Pathways of Phenolic Hydroxyl Groups

While the phenolic hydroxyl group is etherified in this compound, understanding its oxidation in the parent L-tyrosine molecule is crucial for comprehending potential side reactions or alternative synthetic strategies. The phenolic hydroxyl group of tyrosine is highly reactive and plays a key role in antioxidant mechanisms by scavenging free radicals. researchgate.netmdpi.com

Oxidation of tyrosine can proceed through complex, radical-based pathways. researchgate.net One-electron oxidation of the phenol (B47542) ring yields a tyrosyl radical. researchgate.net This radical intermediate can then undergo several transformations. Key oxidation products of tyrosine include 3,4-dihydroxy-L-phenylalanine (DOPA) and tyrosine dimers, such as 3,3'-dityrosine, which is formed by the combination of two tyrosyl radicals. researchgate.netresearchgate.net The presence of various oxidants can lead to different products; for instance, reaction with nitrogen dioxide radicals (•NO₂) can lead to 3-nitrotyrosine. researchgate.net The modification of this reactive phenolic hydroxyl group, even by chemical agents under physiological conditions, can have significant biological implications. nih.gov

Table 3: Major Oxidation Products of L-Tyrosine's Phenolic Group

| Product | Formation Pathway | Source |

|---|---|---|

| Tyrosyl Radical | One-electron oxidation of the phenol ring. | researchgate.net |

| 3,4-dihydroxy-L-phenylalanine (DOPA) | Hydroxylation reaction. | researchgate.netresearchgate.net |

| 3,3'-Dityrosine | Combination of two tyrosyl radicals. | researchgate.netresearchgate.net |

Substitution Reactions Involving Methoxy Groups

The methoxy group (-OCH₃) on the aromatic ring of this compound is a strong activating group for electrophilic aromatic substitution. It donates electron density to the benzene (B151609) ring through a resonance effect, which is more powerful than the inductive effect of an alkyl group like methyl. brainly.comminia.edu.eg This electron donation increases the nucleophilicity of the ring, making it significantly more reactive towards electrophiles than benzene itself—by a factor of about ten thousand. msu.edulibretexts.org

The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself on the aromatic ring. minia.edu.egmsu.edu This is because the resonance structures of the carbocation intermediate (the sigma complex) formed during ortho or para attack are more stabilized, as the positive charge can be delocalized onto the oxygen atom of the methoxy group. chegg.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation on this compound would be expected to yield products substituted at the C-3 and C-5 positions (ortho to the methoxy group), as the para position (C-4) is already substituted.

Derivatization of Alpha-Amino and Carboxyl Functional Groups

The alpha-amino and carboxyl groups of this compound are key sites for chemical modification and derivatization. researchgate.netbritannica.com These reactions are fundamental in peptide synthesis and for modifying the physicochemical properties of the amino acid.

The carboxyl group can be converted into esters, amides (including peptide bonds), or acid chlorides. britannica.comuobaghdad.edu.iq Esterification is a common derivatization, and peptide bond formation, which links amino acids together, is the most biologically significant reaction. britannica.comuobaghdad.edu.iq Specific derivatization of the α-carboxyl group can be achieved using oxazolone (B7731731) chemistry followed by amidation, a technique used in mass spectrometry-based protein sequencing. nih.gov

The alpha-amino group is nucleophilic and can undergo reactions such as acylation and alkylation. uobaghdad.edu.iq Derivatization of the amino group is often performed to protect it during other chemical transformations or to introduce specific labels. For instance, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol can be used for the analysis of amino acid enantiomers. nih.gov A novel method involves derivatizing multiple functional groups, including the amino and carboxyl groups, with 1-bromobutane (B133212) to improve hydrophobicity for detection by liquid chromatography/tandem mass spectrometry (LC-MS/MS). rsc.org

Table 4: Common Derivatization Reactions of Amino Acid Functional Groups

| Functional Group | Reaction Type | Product | Source |

|---|---|---|---|

| α-Carboxyl | Esterification | Ester | uobaghdad.edu.iq |

| Amidation | Amide (e.g., Peptide Bond) | britannica.com | |

| Reduction | Primary Alcohol | libretexts.orgresearchgate.net | |

| Decarboxylation | Amine | researchgate.net | |

| α-Amino | Acylation | Amide | uobaghdad.edu.iq |

| Alkylation | Secondary/Tertiary Amine | uobaghdad.edu.iq |

Enzymatic and Biocatalytic Synthesis of O,alpha Dimethyl L Tyrosine Analogues

Discovery and Characterization of Dimethylallyl-L-tyrosine Synthases (DMATS)

Dimethylallyl-L-tyrosine synthases (DMATS) are a subgroup of the broader family of aromatic prenyltransferases. These enzymes catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) moiety to an aromatic acceptor substrate, in this case, L-tyrosine. The discovery of DMATS has opened up new avenues for the chemoenzymatic synthesis of prenylated aromatic compounds, which often exhibit enhanced biological activities compared to their non-prenylated precursors.

Heterologous Expression Systems for Tyrosine Synthase Activity (e.g., Aspergillus oryzae)

The study and application of fungal DMATS have been greatly facilitated by the use of heterologous expression systems. Aspergillus oryzae, a filamentous fungus with a long history of use in industrial fermentation, has proven to be a particularly effective host for this purpose. nih.govacs.orgmdpi.com Its generally regarded as safe (GRAS) status and its capacity for high-level protein production make it an ideal choice for expressing these enzymes. mdpi.com

Researchers have successfully expressed functional DMATS from lichen-forming fungi in A. oryzae strain NSAR1 using expression vectors such as pTYargB and pTYadeA. nih.govacs.org This has enabled the in vivo characterization of these enzymes and the production of their enzymatic products. For example, the expression of two lichen DMATS, Ri DMATS and As DMATS, in A. oryzae resulted in the production of 4-O-dimethylallyl-l-tyrosine and its N-acetyl derivative. nih.govacs.org The use of such expression systems is crucial for overcoming the challenges of studying enzymes from organisms that are difficult to cultivate in laboratory settings.

Substrate Specificity and Enzyme Promiscuity in Tyrosine Prenylation

A key feature of fungal DMATS-type aromatic prenyltransferases is their often broad substrate specificity and promiscuity. nih.govnih.gov While their primary substrate may be L-tyrosine, many of these enzymes can accept a wide range of other aromatic compounds as prenyl acceptors. This promiscuity is a highly desirable trait for biocatalytic applications, as it allows for the generation of a diverse library of prenylated molecules.

For example, the DMATS from Rasamsonia emersonii, RePT, has been shown to have high substrate conversion rates for both L-tryptophan and L-tyrosine, producing two mono-prenylated products in each case. wur.nl Furthermore, RePT can prenylate various phenolic compounds, with stilbenes like resveratrol (B1683913) showing notable conversion rates. wur.nl This broad substrate scope highlights the potential of these enzymes for creating a wide array of derivatized aromatic compounds.

The table below summarizes the substrate specificity and conversion rates for the fungal DMATS RePT from Rasamsonia emersonii.

| Substrate | Substrate Class | Conversion Rate (%) |

| L-Tryptophan | Amino Acid | > 90 |

| L-Tyrosine | Amino Acid | > 90 |

| Oxyresveratrol | Stilbene | 55 |

| Piceatannol | Stilbene | 37 |

| Pinostilbene | Stilbene | Not specified |

| Resveratrol | Stilbene | 37-55 |

It is important to note that while some DMATS exhibit broad promiscuity, others can be more selective. For instance, some tryptophan prenyltransferases have been found to display higher catalytic activity towards o- and m-tyrosine than dedicated tyrosine prenyltransferases. researchgate.net The kinetic parameters for several tryptophan and tyrosine prenyltransferases with L-o-tyrosine are presented in the table below.

| Enzyme | Substrate | K_M (mM) | k_cat (s⁻¹) | k_cat/K_M (s⁻¹M⁻¹) |

| FgaPT2 | L-o-tyrosine | 0.17 | Not specified | Not specified |

| 5-DMATS | L-o-tyrosine | Not specified | Not specified | Not specified |

| 6-DMATS_Sv | L-o-tyrosine | Not specified | Not specified | Not specified |

| 7-DMATS | L-o-tyrosine | Not specified | Not specified | Not specified |

| TyrPT | L-o-tyrosine | Not specified | Not specified | Not specified |

Biocatalytic Applications for Enzymatic Derivatization of Aromatic Substrates

The broad substrate scope and catalytic efficiency of fungal DMATS make them powerful tools for the biocatalytic derivatization of aromatic substrates. nih.gov By using these enzymes, it is possible to introduce a prenyl group onto a variety of aromatic scaffolds, thereby modifying their physicochemical properties and biological activities. This approach offers a green and efficient alternative to traditional chemical synthesis methods.

The enzymatic synthesis of prenylated compounds using DMATS has been successfully demonstrated for a range of substrates, including flavonoids, coumarins, and other phenolic compounds. researchgate.net For example, the C7-prenylation of tryptophan-containing cyclic dipeptides by 7-DMATS has been shown to significantly increase their anticancer and antimicrobial activities. mdpi.com The table below shows the conversion rates for the prenylation of several tryptophan-containing cyclic dipeptides by 7-DMATS.

| Substrate | Conversion Rate (%) |

| Cyclo-L-Trp-Gly | 33.6 |

| Cyclo-L-Trp-L-Leu | 30.2 |

| Cyclo-L-Trp-L-Trp | 28.5 |

| Cyclo-L-Trp-L-Tyr | 28.1 |

| Cyclo-L-Trp-L-Pro | 25.4 |

| Cyclo-L-Trp-L-Phe | 11.8 |

The ability to selectively functionalize complex molecules under mild reaction conditions is a major advantage of biocatalysis. As our understanding of fungal DMATS continues to grow, so too will their application in the synthesis of novel and valuable prenylated aromatic compounds for the pharmaceutical, agrochemical, and cosmetic industries.

Computational and Theoretical Investigations of O,alpha Dimethyl L Tyrosine

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for studying the ground-state properties of molecules. mdpi.commdpi.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. Time-Dependent DFT (TD-DFT) extends this framework to study excited-state properties, which is crucial for understanding photochemical processes. sissa.itresearchgate.net

DFT is extensively used to explore the conformational landscape of amino acids and their derivatives. nih.gov For a flexible molecule like O,alpha-dimethyl-L-tyrosine, numerous conformers can exist due to the rotation around single bonds in the backbone and the side chain. DFT calculations can predict the geometries and relative energies of these conformers, identifying the most stable structures. nih.gov Studies on the parent molecule, L-tyrosine, have shown that its conformational landscape is governed by intramolecular hydrogen bonds involving the amino, carboxyl, and hydroxyl groups. nih.govnih.gov The methylation at the alpha-carbon and the oxygen of the hydroxyl group in this compound introduces steric hindrance and alters the hydrogen bonding capabilities, leading to a different set of stable conformations compared to L-tyrosine.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. DFT calculations are highly effective in predicting vibrational frequencies and intensities. nih.gov By calculating the vibrational modes for the optimized geometry of this compound, a theoretical spectrum can be generated. Comparing this theoretical spectrum with experimental data allows for a detailed assignment of the observed vibrational bands to specific molecular motions. For instance, DFT studies on L-tyrosine have successfully assigned vibrational modes to the stretching and bending of its functional groups. escholarship.org

Table 1: Representative Calculated Vibrational Frequencies for L-Tyrosine Functional Groups (Illustrative)

This table illustrates the type of data obtained from DFT calculations for the parent compound L-tyrosine, which serves as a basis for similar investigations on its derivatives.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3564 - 3579 |

| Carboxyl C=O | C=O Stretch | 1750 - 1800 |

| Amine N-H | N-H Stretch | ~3200 |

| Aromatic Ring | Ring Breathing | ~1515 |

Data sourced from computational studies on L-tyrosine. nih.govescholarship.org

Aromatic amino acids, including tyrosine and its derivatives, can undergo photochemical reactions upon absorption of UV light. TD-DFT is the primary computational tool for investigating such processes. mdpi.com It can calculate the energies of electronic excited states and map the potential energy surfaces that govern the molecule's behavior after photoexcitation.

For a molecule like this compound, TD-DFT can be used to explore potential photochemical isomerization pathways. mdpi.com This involves identifying the initial excited state (Franck-Condon point), tracing the relaxation pathway on the excited-state potential energy surface, and locating conical intersections where the molecule can efficiently return to the ground state, potentially as a different isomer. mdpi.com While specific studies on this compound are not prevalent, the methodology has been applied to similar systems to understand how light-induced structural changes can alter their chemical and biological properties. mdpi.com

Molecular Dynamics Simulations of Tyrosine Analogues and Associated Enzymes

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. nih.govyoutube.com By solving Newton's equations of motion for every atom in the system, MD simulations generate trajectories that reveal the dynamic behavior of molecules like this compound and their interactions with their environment, such as solvent molecules or biological macromolecules. mdpi.com

MD simulations of tyrosine analogues in aqueous solution can reveal insights into their solvation, conformational dynamics, and stability. nih.gov For example, simulations can show how water molecules arrange around the hydrophobic and hydrophilic parts of the molecule and how quickly the side chain and backbone dihedral angles interconvert. nih.gov

When studying the interaction of tyrosine analogues with enzymes, such as tyrosine kinases or phosphatases, MD simulations are invaluable. acs.orgchemrxiv.org After docking a ligand into an enzyme's active site, an MD simulation can be run to assess the stability of the resulting complex. mdpi.comacs.org These simulations can reveal how the ligand and enzyme adapt to each other, the persistence of key interactions (like hydrogen bonds), and the flexibility of different parts of the protein, such as catalytic loops. nih.gov Studies on various tyrosine-containing pharmaceuticals have used 100-nanosecond or longer MD simulations to confirm the stability of ligand-enzyme complexes predicted by docking. mdpi.comnih.gov

In Silico Analysis of Enzyme Active Sites and Substrate Binding

Understanding how a molecule like this compound interacts with a specific enzyme target is crucial for drug design and mechanistic studies. In silico methods like molecular docking and multiple sequence alignment provide structural and evolutionary context for these interactions. nih.govpreprints.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the enzyme's active site and scoring them based on a function that approximates the binding free energy. mdpi.com

For this compound, docking studies can be performed against the crystal structure of a target enzyme to predict its binding mode and affinity. The results can identify key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. mdpi.com The docking score provides an estimate of the binding affinity, which can be used to rank different ligands or to prioritize compounds for experimental testing. nih.gov

Table 2: Example Docking Scores for Tyrosine Analogues and Other Ligands Against Target Enzymes (Illustrative)

This table provides examples of binding energy values obtained from docking studies of various ligands, demonstrating the typical output of such analyses.

| Ligand | Target Enzyme | Binding Energy (kcal/mol) |

| N-acetyl tyrosine | SARS-CoV-2 3CLpro | -5.8 |

| N-acetyl tyrosine | SARS-CoV-2 NSP16 | -6.3 |

| Linalylanthranilate | Protein Tyrosine Phosphatase 1B | -5.2 |

| Ursolic acid (Reference) | Protein Tyrosine Phosphatase 1B | -6.7 |

| Compound 7d | Alkaline Phosphatase | -8.3 |

| Compound 7g | Alkaline Phosphatase | -8.1 |

Data sourced from various in silico docking studies. mdpi.comnih.govmdpi.com

Multiple Sequence Alignment (MSA) is a bioinformatic tool used to compare the primary sequences of three or more proteins or nucleic acids. wikipedia.orgyoutube.com By aligning the sequences of related enzymes (e.g., different tyrosine kinases), MSA can identify conserved residues or motifs that are important for structure and function. mdpi.com

If this compound is being studied as a substrate or inhibitor of a particular enzyme family, MSA can be used to analyze the active site architecture across different members of that family. researchgate.net Aligning the sequences of enzymes known to bind tyrosine or its analogues can reveal highly conserved amino acids in the binding pocket. researchgate.net This information is critical for understanding substrate specificity and can guide site-directed mutagenesis experiments to probe the function of specific residues. The identification of conserved architectures provides a framework for predicting whether an enzyme is likely to bind this compound based on its sequence. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in predicting the electronic structure, reactivity, and other molecular properties. Methods like DFT are frequently employed to model and analyze the behavior of complex organic molecules. These calculations can provide detailed insights into the distribution of electrons within a molecule and its propensity to engage in chemical reactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For a hypothetical analysis of this compound, one would expect the HOMO to be localized on the electron-rich aromatic ring and the oxygen atom of the methoxy (B1213986) group, reflecting the primary sites for electrophilic attack. The LUMO would likely be distributed over the carboxylic acid group and the aromatic ring, indicating the regions susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Natural Bond Orbital (NBO) Analysis

In the case of this compound, NBO analysis would reveal significant interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent sigma and pi bonds. These interactions, particularly the delocalization of electron density from the methoxy group and the amino acid side chain into the aromatic ring, would be quantified to understand their impact on the molecule's structure and reactivity.

Table 2: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Derivatives and Their Research Applications As Chemical Entities

Structure-Activity Relationship (SAR) Studies of Modified Tyrosine Peptides

The incorporation of Dmt into peptide sequences has been a cornerstone of structure-activity relationship (SAR) studies, particularly in the field of opioid research. SAR studies investigate how the chemical structure of a compound influences its biological activity. The substitution of the natural amino acid L-tyrosine with Dmt at the N-terminus of opioid peptides has been shown to significantly enhance receptor affinity, functional bioactivity, and analgesic effects.

The two methyl groups at the 2' and 6' positions of the tyrosine ring provide steric bulk, which is thought to restrict the conformational freedom of the peptide. This restriction can lock the molecule into a bioactive conformation that is more favorable for binding to its target receptor, such as the mu (µ) or delta (δ) opioid receptors. This modification often leads to superior potency compared to the parent peptide.

Research has systematically explored this "Dmt effect" by creating series of peptide analogues. For instance, studies on opioid peptidomimetics incorporating Dmt into a tetrahydroquinoline (THQ) scaffold have elucidated the binding and efficacy at mu (MOR), delta (DOR), and kappa (KOR) opioid receptor subtypes. Furthermore, replacing Dmt with other analogues like 2',6'-difluoro-L-tyrosine (Dft) or reverting to the original L-tyrosine helps to dissect the specific contributions of steric and electronic effects on the pharmacological profile. These studies are crucial for designing peptides with desired selectivity and potency.

| Peptide/Compound | Modification | Key SAR Finding | Receptor Target(s) |

|---|---|---|---|

| Opioid Peptides | Substitution of Tyr¹ with Dmt | Enhances receptor affinity and bioactivity. | μ, δ Opioid Receptors |

| Dmt-Tic Pharmacophore | Replacement of Dmt with Dft or Tyr | Dft and Tyr provide similar pharmacological profiles, indicating specific roles for the dimethyl substitution. | μ, δ Opioid Receptors |

| THQ Scaffold Peptidomimetics | Incorporation of Dmt and other unnatural tyrosine derivatives | Binding and efficacy are modulated by the specific derivative at the Tyr¹ position. | MOR, DOR, KOR |

| Nociceptin/orphanin FQ Analogues | Replacement of Phe¹ with Dmt or Mmt (2-methyl-L-tyrosine) | Dmt significantly increases bioactivity, affinity, and selectivity. | NOP Opioid Receptor |

Development of Chemical Probes for Investigating Biological Pathways

Tyrosine derivatives are valuable for creating chemical probes to explore biological systems. A chemical probe is a molecule used to study and manipulate a biological process. Modifications to the tyrosine structure can introduce new functionalities, such as fluorescent tags, that allow for the visualization and quantification of molecular interactions.

One approach involves the palladium-catalyzed arylation of tyrosine to create novel fluorescent unnatural α-amino acids. These amino acids can be incorporated into peptides, acting as intrinsic probes. For example, a dimethylaminobiphenyl (B8639106) analogue of tyrosine exhibits strong, environment-sensitive fluorescence, making it useful for monitoring processes like enzyme kinetics through Förster resonance energy transfer (FRET).

Another strategy uses conjugation chemistry to probe protein structure. The accessibility of tyrosine residues on a protein's surface can be mapped using reagents like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD). The extent of PTAD labeling on different tyrosine residues provides a chemical "fingerprint" that can distinguish between different conformational states of a protein, such as folded versus unfolded states. This technique allows researchers to investigate changes in protein structure that are relevant to function and disease. The introduction of dimethyl groups on the tyrosine ring could further refine such probes by altering their reactivity and steric interactions.

Exploration of Tyrosine Derivatives as Scaffolds for Novel Chemical Entities

The inherent structure of tyrosine makes it an excellent scaffold—a central molecular framework—upon which new chemical entities can be built. Its combination of an aromatic ring, a hydroxyl group, and an amino acid backbone provides multiple points for chemical modification, allowing for the creation of diverse molecular libraries.

Researchers have utilized tyrosine derivatives to design and synthesize novel inhibitors for various protein targets. For example, a series of tyrosine derivatives were designed as inhibitors of the anti-apoptotic protein myeloid cell leukemia-1 (Mcl-1), which is a key target in cancer therapy. By modifying the tyrosine scaffold, compounds with high binding affinity and selectivity for Mcl-1 over other proteins like Bcl-2 were developed. Similarly, tyrosine kinase inhibitors, a major class of anti-cancer drugs, have been developed using scaffolds that mimic the tyrosine structure to compete for the ATP-binding site of kinases.

The carboxyl and amino groups of the tyrosine backbone are readily converted into ester and amide derivatives, which is a fundamental strategy in medicinal chemistry to modify a molecule's properties. Esterification of the carboxylic acid can produce prodrugs that improve absorption, while amide bond formation is the basis of peptide synthesis and the creation of peptidomimetics.

The synthesis of poly(ester amide) polymers based on tyrosine has been explored for applications in drug delivery. These biodegradable polymers can be designed to release therapeutic agents in a controlled manner. In the context of small molecules, the creation of amide derivatives of 2',6'-dimethyl-L-tyrosine has been used to investigate its direct influence on opioid receptor binding, with a simple methyl amide (H-Dmt-NH-CH₃) showing high affinity comparable to morphine.

More complex derivatives, such as N-heterocyclic amides and diketopiperazines (DKPs), have been synthesized from tyrosine to explore new regions of chemical space. DKPs are cyclic dipeptides, representing the smallest class of cyclic peptides, and are formed from the condensation of two α-amino acids.

Tyrosine-containing DKPs have been investigated for a range of biological activities. For example, cyclo(Tyr-Tyr) and cyclo(Phe-Tyr) have been studied for their effects on ion channels and opioid receptors, as well as for their anti-neoplastic activity. These studies revealed that different tyrosine-containing DKPs can have distinct and sometimes opposing biological effects. For instance, cyclo(Phe-Tyr) showed significant growth inhibition against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), while cyclo(Tyr-Tyr) was largely inactive in the same assays.

| Diketopiperazine | Abbreviation | Observed Biological Activity | Reference |

|---|---|---|---|

| cyclo(Tyr-Tyr) | cTT | Binds to μ-opioid receptors (IC₅₀ = 0.82 μM); little anti-neoplastic activity against HT-29, MCF-7, and HeLa cells. | |

| cyclo(Phe-Tyr) | cPT | Binds to μ-opioid receptors (IC₅₀ = 69.7 μM); significant growth inhibition of MCF-7 (75.6%), HeLa (73.4%), and HT-29 (60.6%) cancer cells. |

Synthesis of Intermediates for Complex Organic Molecule Construction

Derivatives of tyrosine, including O,alpha-dimethyl-L-tyrosine, are valuable intermediates in the multi-step synthesis of complex organic molecules. Their pre-defined stereochemistry and functional groups make them useful chiral building blocks.

A significant challenge in utilizing Dmt has been its difficult and costly synthesis. Recent advancements have led to more efficient, shorter synthetic routes. For example, a three-step synthesis of Boc-protected Dmt (Boc-2',6'-dimethyl-L-tyrosine) has been developed using a microwave-assisted Negishi coupling as the key step. This makes the Dmt building block more accessible for incorporation into larger molecules like peptidomimetics.

Furthermore, L-tyrosine itself serves as a starting material for the efficient synthesis of selectively protected L-DOPA derivatives, which are important in neuroscience research and pharmaceuticals. The use of Dmt-conjugated short peptides has also been studied to mitigate oxidative stress in biological systems, demonstrating its role as a building block for constructing targeted therapeutics.

Future Directions in O,alpha Dimethyl L Tyrosine Research

Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity

The efficient and stereoselective synthesis of O,alpha-dimethyl-L-tyrosine is critical for its broader application. While classical methods for creating alpha-methylated amino acids exist, future research will likely focus on more advanced catalytic strategies to improve yield, reduce costs, and enhance stereochemical purity.

One of the most promising areas is the use of palladium-catalyzed reactions. These methods have shown great potential for creating unnatural amino acids. nih.gov For instance, palladium-catalyzed 1,4-addition of boronic acids to 2-acetamidoacrylate is an effective strategy for generating various aryl and alkenyl amino acid derivatives. nih.gov This approach could be adapted for the synthesis of the this compound backbone. Furthermore, recent advances in palladium-catalyzed C(sp³)-H functionalization provide a powerful tool for modifying amino acid structures, offering novel routes that could enhance synthetic efficiency. rhhz.net For related compounds like (L)-2-methyl tyrosine (Mmt), palladium-catalyzed ortho-C(sp2)–H activation has been used to control mono-methylation, a principle that could be extended to achieve selective modifications on the tyrosine ring if needed. nih.gov

Another key direction is the development of highly enantioselective catalytic methods. Phase-transfer catalysis, using cinchona-derived catalysts, has been successfully employed for the asymmetric alkylation of amino acid precursors, achieving high enantiomeric excess (up to 96% ee). nih.govfigshare.com Future work could involve designing specific catalysts and reaction conditions tailored for the alpha-methylation of an O-methyl-L-tyrosine derivative, ensuring the desired (S)-configuration at the alpha-carbon. The exploration of chiral auxiliaries in combination with modern catalytic methods also remains a viable strategy to ensure high diastereoselectivity during synthesis. iris-biotech.degoogle.com

| Synthetic Strategy | Key Features & Catalysts | Potential Advantages for this compound | Reference |

|---|---|---|---|

| Palladium-Catalyzed C-H Functionalization | Uses palladium catalysts (e.g., Pd(OAc)₂) to directly modify C-H bonds. Can be used for alkylation, arylation, and other modifications. | High efficiency and regioselectivity; potential for novel synthetic routes with fewer steps. | rhhz.net |

| Palladium-Catalyzed 1,4-Addition | Palladium-phosphite systems catalyzing the addition of boronic acids to acetamidoacrylates. | Provides a direct and viable alternative to rhodium-based catalysts for creating the amino acid backbone. | nih.gov |

| Phase-Transfer Catalysis | Employs chiral catalysts (e.g., cinchona-derived) to control stereochemistry during alkylation. | High enantioselectivity, leading to stereochemically pure products. | nih.govfigshare.com |

| Chiral Auxiliaries | Uses removable chiral groups (e.g., oxazolidinones) to direct stereoselective reactions. | Established method for producing chiral α-methylated amino acids with high diastereoselectivity. | iris-biotech.degoogle.com |

Identification of Novel Biological Targets and Mechanistic Pathways

The structural modifications in this compound—a methyl group on the alpha-carbon and another on the phenolic oxygen—suggest several avenues for exploring its biological activity. The alpha-methyl group is known to confer resistance to proteolytic degradation, making it a valuable component for designing more stable peptide-based therapeutics. iris-biotech.de

A primary area of future investigation will be its role as an inhibitor of enzymes involved in catecholamine synthesis. The closely related compound, α-methyl-p-tyrosine (metirosine), is a known competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgpatsnap.comtaylorandfrancis.com Research is needed to determine if this compound exhibits similar inhibitory activity and to elucidate its precise mechanism of action. patsnap.com Understanding its effect on catecholamine levels could open possibilities for its use in neurological or endocrine research. wikipedia.orgresearchgate.net

Furthermore, methylated tyrosine analogues have been incorporated into bioactive peptides, particularly opioid peptides, where they can significantly increase bioactivity, receptor affinity, and selectivity. nih.gov For example, (L)-2,6-dimethyl tyrosine (Dmt) is a well-studied analogue used to create potent and selective opioid receptor ligands. nih.gov Future studies should explore the incorporation of this compound into peptide sequences to probe its influence on binding to G-protein coupled receptors (GPCRs) like opioid or other neuropeptide receptors.

Another potential set of targets includes enzymes that act on L-tyrosine itself. For example, L-amino acid oxidase (LAAO) is an enzyme that catalyzes the oxidative deamination of L-amino acids. Studies have shown that α-methyl-L-tyrosine can act as a mixed-type inhibitor of LAAO. nih.gov Investigating the interaction between this compound and LAAO could reveal novel inhibitory properties. Additionally, its potential interaction with tyrosine kinase and phosphatase enzymes, which are central to cellular signaling, warrants investigation. mdpi.commdpi.com

Advances in High-Throughput Analytical Characterization Techniques

As research into this compound and its derivatives expands, the need for rapid and efficient analytical methods becomes paramount. High-throughput screening (HTS) methodologies, widely used in drug discovery, can be adapted to screen libraries of peptides containing this unnatural amino acid for specific biological activities. bmglabtech.com Such platforms leverage robotics and automation to test thousands of compounds quickly, identifying "hits" for further development. bmglabtech.com

For the detailed characterization of this compound itself, particularly its stereochemical purity, advanced analytical techniques are crucial. Future research will benefit from the integration of high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov These techniques offer high sensitivity and reproducibility for the enantioseparation of chiral amino acids, often without the need for complex derivatization steps. nih.gov

Other emerging techniques include:

Trapped Ion Mobility–Mass Spectrometry (TIMS-MS): This method allows for rapid separation of diastereomers in the gas phase, enabling chiral analysis in minutes per sample. acs.org Combining inline chiral derivatization with TIMS-MS creates a fully automated and fast workflow for determining enantiomeric ratios with high precision. acs.org

Two-Dimensional HPLC: This approach uses a combination of columns, such as a reverse-phase column followed by a chiral column, to achieve high-resolution separation of amino acid enantiomers from complex mixtures. fujifilm.com

Laser Emission-Based Vibrational Microscopy (LEVM): This label-free optical technique has the potential to be adapted for high-throughput screening of metabolic biomarkers, including amino acid derivatives, in microdroplet arrays. bioengineer.org

| Technique | Principle | Application for this compound | Reference |

|---|---|---|---|

| High-Throughput Screening (HTS) | Automated testing of large libraries of compounds against a biological target using microplates. | Screening peptide libraries containing the compound to identify novel receptor agonists or antagonists. | bmglabtech.com |

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis for sensitive and selective quantification. | High-throughput chiral analysis to ensure enantiomeric purity without derivatization. | nih.gov |

| Trapped Ion Mobility–Mass Spectrometry (TIMS-MS) | Gas-phase separation of ions based on their size and shape (mobility) coupled with mass detection. | Rapid and automated chiral analysis of derivatized amino acids for fast quality control. | acs.org |

| Two-Dimensional HPLC | Utilizes two different columns to enhance separation power for complex samples. | Precise quantification of D- and L-enantiomers in biological or synthetic samples. | fujifilm.com |

Integration of Multiscale Computational and Experimental Approaches for Comprehensive Understanding

A holistic understanding of this compound's properties and interactions can be achieved by integrating computational modeling with experimental validation. Multiscale modeling, which combines different levels of theoretical approximation (from quantum mechanics to coarse-graining), is a powerful approach to study complex biological processes across various time and space scales. wikipedia.orgnih.govacs.org

Computational methods can be applied in several key areas:

Predicting Protein-Ligand Interactions: Molecular docking and simulation can predict how this compound or peptides containing it bind to target proteins. nih.govresearchgate.net These computational predictions can identify likely binding poses and key interactions, which can then guide experimental studies, such as site-directed mutagenesis, to validate the models. Computational tools like Rosetta have been extended to design metalloproteins incorporating unnatural amino acids, demonstrating the power of these methods to precisely engineer novel functions. nih.govbakerlab.org

Understanding Mechanistic Pathways: Quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model enzymatic reactions involving this compound at an electronic level. This can help elucidate its mechanism of action if it acts as an enzyme inhibitor, for example, by modeling its interaction with the active site of tyrosine hydroxylase.

The synergy between these computational predictions and experimental data from techniques like X-ray crystallography, NMR spectroscopy, and various binding assays will accelerate the research and development process. nih.govmdpi.com This integrated approach allows for the rational design of peptides and small molecules with desired properties, leveraging the unique characteristics of this compound for therapeutic or biotechnological applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing O,alpha-dimethyl-L-tyrosine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves regioselective methylation of L-tyrosine. For example, alkylation using methyl iodide in the presence of a base like sodium hydride under anhydrous conditions can achieve O-methylation. Protecting groups (e.g., tert-butoxycarbonyl, Boc) may be employed to prevent undesired side reactions. Optimization includes controlling reaction temperature (0–25°C) and monitoring pH to avoid over-alkylation. Purity can be verified via HPLC with UV detection (λ = 280 nm) .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm methyl group positions and stereochemistry.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- Chiral chromatography : To ensure enantiomeric purity, as racemization can occur during synthesis .

Q. How should this compound be stored to maintain stability during long-term experiments?

- Methodological Answer : Store desiccated at –20°C in amber vials to prevent photodegradation. Avoid aqueous solutions unless buffered at pH 6–7, as acidic/basic conditions may hydrolyze methyl groups. Periodic stability checks via TLC or HPLC are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in:

- Purity : Impurities (e.g., unreacted L-tyrosine) can skew bioactivity results. Validate purity using orthogonal methods (HPLC + MS).

- Experimental models : In vitro vs. in vivo systems (e.g., cell lines vs. rodent models) may respond differently due to metabolic pathways. Cross-validate findings using multiple models.

- Dosage : Non-linear dose-response relationships require careful titration. Reference studies using EFSA guidelines for amino acid derivatives .

Q. What strategies are effective for incorporating this compound into peptide chains without disrupting tertiary structure?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected this compound. Activate carboxyl groups with HBTU/Oxyma Pure coupling reagents. Monitor steric hindrance via circular dichroism (CD) spectroscopy. Post-synthetic analysis with MALDI-TOF MS ensures correct incorporation .

Q. How can researchers address challenges in quantifying this compound in complex biological matrices (e.g., plasma or tissue homogenates)?

- Methodological Answer : Develop a LC-MS/MS protocol with isotope-labeled internal standards (e.g., C-L-tyrosine). Optimize sample preparation:

- Deproteinization : Acetonitrile precipitation.

- Derivatization : Use dansyl chloride for enhanced ionization.

- Validation : Include spike-recovery experiments (85–115% acceptable) .

Q. What ethical and methodological considerations apply to in vivo studies of this compound in mammalian models?

- Methodological Answer : Follow institutional animal care guidelines (e.g., NIH or ARRIVE). Key considerations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.